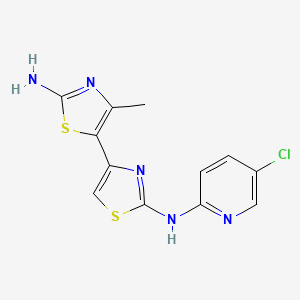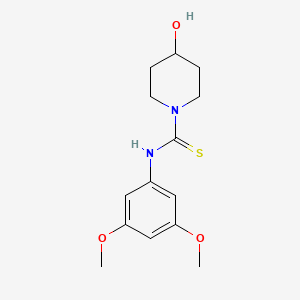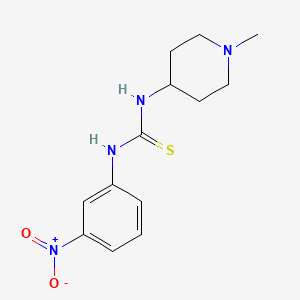![molecular formula C20H26N2O3S B5710610 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5710610.png)
1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine, also known as DPS-4, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. It also inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In neurological disorders, 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular research, 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has been found to have vasodilatory effects by activating potassium channels and inhibiting calcium channels.
Biochemical and Physiological Effects
1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces apoptosis. In neurological disorders, it reduces oxidative stress and inflammation and improves cognitive function. In cardiovascular research, it has vasodilatory effects and reduces blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is its potential therapeutic applications in various fields of research. It has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. One limitation of 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine. In cancer research, further studies are needed to determine its efficacy in clinical trials and its potential use in combination with other anticancer drugs. In neurological disorders, more research is needed to determine its mechanisms of action and potential therapeutic applications. In cardiovascular research, further studies are needed to determine its efficacy in reducing blood pressure and preventing cardiovascular diseases. Additionally, research on improving the solubility and bioavailability of 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine could lead to its increased use in various experiments.
Synthesemethoden
The synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-ethoxyaniline in the presence of piperazine. The resulting compound is then purified using column chromatography to yield 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine as a white solid.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has been studied for its potential therapeutic applications in various fields of research. It has shown promising results in the treatment of cancer, neurological disorders, and cardiovascular diseases. In cancer research, 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular research, 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has been found to have vasodilatory effects and reduce blood pressure.
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-4-25-19-8-6-5-7-18(19)21-11-13-22(14-12-21)26(23,24)20-10-9-16(2)15-17(20)3/h5-10,15H,4,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICPYVVTCBOKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B5710528.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5710539.png)






![N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5710590.png)
![3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5710595.png)
![4-{[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid](/img/structure/B5710601.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine](/img/structure/B5710623.png)
